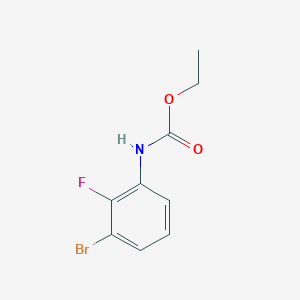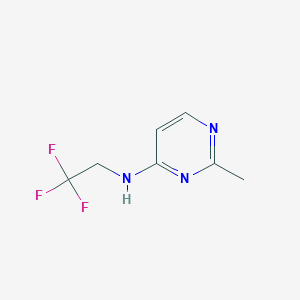![molecular formula C13H16FNO3S B12270925 8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12270925.png)
8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a fluorobenzenesulfonyl group
Preparation Methods
The synthesis of 8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable azabicyclo[3.2.1]octane derivative with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction conditions often involve the use of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may be explored for its potential therapeutic properties, including its use as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzenesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the azabicyclo[3.2.1]octane core provides structural rigidity. These interactions can modulate the activity of biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Similar compounds to 8-(4-Fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-ol include:
8-Oxabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but lacks the fluorobenzenesulfonyl group.
2,4-Difluoro-6,8-dioxabicyclo[3.2.1]octan-3-ol: Another bicyclic compound with fluorine substituents, but with different functional groups and reactivity.
Camonsertib: A compound with a similar bicyclic core used in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other bicyclic compounds.
Properties
Molecular Formula |
C13H16FNO3S |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C13H16FNO3S/c14-9-1-5-13(6-2-9)19(17,18)15-10-3-4-11(15)8-12(16)7-10/h1-2,5-6,10-12,16H,3-4,7-8H2 |
InChI Key |
TZGLGPKZMSAMIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2-methyl-1H-imidazole](/img/structure/B12270847.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12270857.png)
![1-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12270865.png)
![3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12270876.png)

![4-chloro-1-{[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12270895.png)
![2,5-dichloro-N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-methoxybenzene-1-sulfonamide](/img/structure/B12270900.png)
![2-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12270904.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[(4-phenylphthalazin-1-yl)sulfanyl]ethan-1-one](/img/structure/B12270909.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12270913.png)
![2,6-difluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12270914.png)

![4-{4-[(3-Fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12270918.png)
![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B12270923.png)
